2,3-Diamino-2-methylpropanoic acid dihydrochloride
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Overview
Description
2,3-Diamino-2-methylpropanoic acid dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes two amino groups and a carboxylic acid group, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diamino-2-methylpropanoic acid dihydrochloride typically involves the reaction of 2,3-diamino-2-methylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
- Dissolving 2,3-diamino-2-methylpropanoic acid in water.
- Adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C.
- Stirring the mixture for several hours to ensure complete reaction.
- Evaporating the solvent to obtain the dihydrochloride salt as a solid product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process may involve:
- Using automated reactors to control temperature and pH.
- Employing continuous flow systems to enhance reaction efficiency.
- Utilizing advanced purification techniques such as crystallization and filtration to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-2-methylpropanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
2,3-Diamino-2-methylpropanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-diamino-2-methylpropanoic acid dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
2,3-Diaminopropanoic acid: Lacks the methyl group, resulting in different reactivity and applications.
2,3-Dihydroxy-2-methylpropanoic acid: Contains hydroxyl groups instead of amino groups, leading to distinct chemical properties and uses.
Uniqueness: 2,3-Diamino-2-methylpropanoic acid dihydrochloride is unique due to its combination of amino and carboxylic acid groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2,3-diamino-2-methylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKRKXHPIEGIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347503 |
Source
|
Record name | 2,3-Diamino-2-methylpropanoic acid dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-50-6 |
Source
|
Record name | 2,3-Diamino-2-methylpropanoic acid dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diamino-2-methylpropanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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